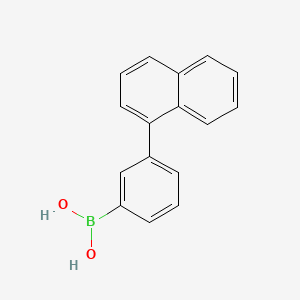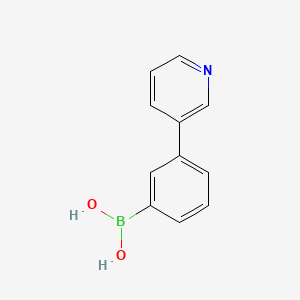
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid
説明
“(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O3 . It has a molecular weight of 203.99 and is typically stored under an inert atmosphere at 2-8°C .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.31±0.1 g/cm3 . It is typically stored under an inert atmosphere at 2-8°C . Its pKa is predicted to be 8.02±0.16 .科学的研究の応用
Organic Electronics and Sensing Applications
Boronic acid derivatives, such as those based on the BODIPY platform, have been explored for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). The BODIPY-based materials show promise as 'metal-free' infrared emitters, which could inspire new research and development in the field of organic semiconductors for OLED devices. This application is primarily driven by the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their versatility in optoelectronic applications (Squeo & Pasini, 2020).
Medical Diagnostics and Treatment
Boron-containing compounds, including boronic acids and their derivatives, have found applications in medical diagnostics and treatment. For instance, BODIPY and its derivatives have been used for bioimaging and labeling biomolecules, such as proteins, hormones, and DNA. The integration of BODIPY into drug carriers enhances therapeutic efficiency and enables real-time imaging of drug delivery processes. This showcases the potential of boronic acid derivatives in developing multifunctional drug carriers and diagnostic tools (Marfin et al., 2017).
Environmental Remediation
Layered double hydroxides (LDHs) and their thermally activated forms have demonstrated effectiveness in removing boron species from water. This application is crucial for addressing boron toxicity in humans and animals at high concentrations. The removal mechanisms include anion exchange and direct precipitation, offering a promising approach to mitigating boron contamination in environmental settings (Theiss, Ayoko, & Frost, 2013).
Antifungal Applications
Boronic acid compounds, including boric acid, boronic acids, and tavaborole, exhibit significant antifungal properties. Tavaborole, in particular, has been approved for the topical treatment of onychomycosis, demonstrating the bioactivity of boron-containing compounds against fungal infections. The mechanism of action for these antifungals may involve inhibition of protein synthesis, highlighting the therapeutic potential of boron compounds in addressing fungal diseases (Arvanitis, Rook, & Macreadie, 2020).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if feeling unwell after exposure .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
(4-((Cyanomethyl)carbamoyl)phenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway for the formation of carbon-carbon bonds . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
特性
IUPAC Name |
[4-(cyanomethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYRSBKDZTAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056636-11-3 | |
| Record name | 4-(cyanomethyl-carbamoyl)phenyl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
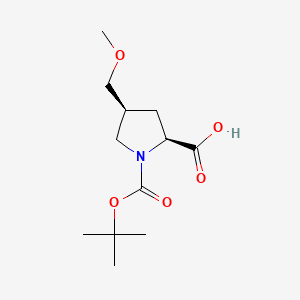
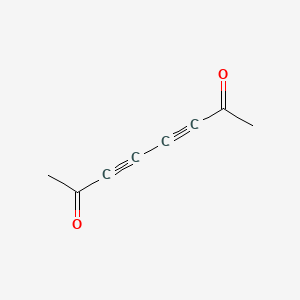



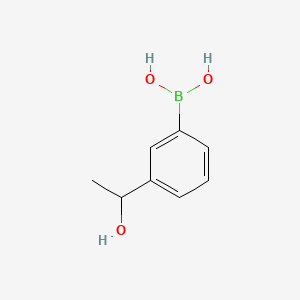
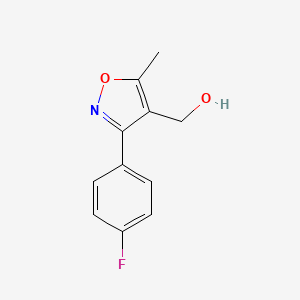

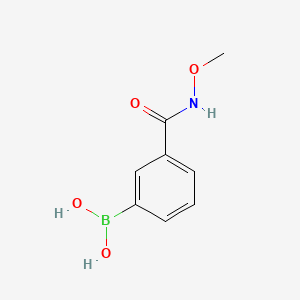
![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)
